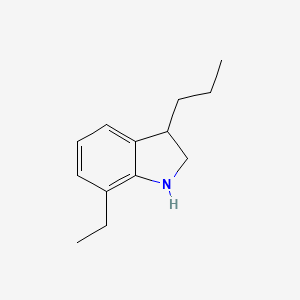
(2-Ethylphenyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with an ethyl group at the second position. This compound is known for its strong and often unpleasant odor, typical of many thiols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Ethylphenyl)methanethiol can be synthesized through several methods:
Reaction of (2-Ethylphenyl)methanol with Hydrogen Sulfide: This method involves the reaction of (2-Ethylphenyl)methanol with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions.
Reduction of (2-Ethylphenyl)methanesulfonyl Chloride: Another method involves the reduction of (2-Ethylphenyl)methanesulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylphenyl)methanethiol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form disulfides. For example, oxidation with iodine (I₂) leads to the formation of (2-Ethylphenyl)methanedisulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, (2-Ethylphenyl)methane, using strong reducing agents.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Oxidation: (2-Ethylphenyl)methanedisulfide
Substitution: Thioethers
Reduction: (2-Ethylphenyl)methane
Applications De Recherche Scientifique
(2-Ethylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in the context of sulfur metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, agrochemicals, and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of (2-Ethylphenyl)methanethiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.
Nucleophilic Properties: The thiol group acts as a nucleophile, participating in substitution reactions that modify other molecules.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with similar reactivity but a different odor profile.
Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.
(2-Methylphenyl)methanethiol: A structural isomer with a methyl group instead of an ethyl group.
Uniqueness
(2-Ethylphenyl)methanethiol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and physical properties. The presence of the ethyl group at the second position provides distinct steric and electronic effects compared to its isomers and simpler thiols.
Propriétés
Formule moléculaire |
C9H12S |
|---|---|
Poids moléculaire |
152.26 g/mol |
Nom IUPAC |
(2-ethylphenyl)methanethiol |
InChI |
InChI=1S/C9H12S/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 |
Clé InChI |
QTTAKXPPGQAQPS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13217485.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)

![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)


![3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)

![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)

